(R)-4H-Chromen-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4H-chromen-4-ol can be achieved through several methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with an appropriate aldehyde under acidic conditions. This reaction typically proceeds via an aldol condensation followed by cyclization to form the chromene ring.
Another method involves the asymmetric reduction of 4H-chromen-4-one using chiral catalysts. This approach allows for the selective formation of the ®-enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-4H-chromen-4-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
®-4H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4H-chromen-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-4H-chromen-4-ol can yield dihydrochromene derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in ®-4H-chromen-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 4H-chromen-4-one.
Reduction: Dihydrochromene derivatives.
Substitution: Substituted chromene derivatives with different functional groups.
Scientific Research Applications
®-4H-chromen-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4H-chromen-4-ol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, ®-4H-chromen-4-ol may modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4H-chromen-4-ol: The racemic mixture of the compound.
4H-chromen-4-one: The oxidized form of ®-4H-chromen-4-ol.
Dihydrochromene: The reduced form of ®-4H-chromen-4-ol.
Uniqueness
®-4H-chromen-4-ol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and reactivity. The ®-enantiomer may exhibit different pharmacological effects compared to the (S)-enantiomer or the racemic mixture.
Properties
Molecular Formula |
C9H8O2 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(4R)-4H-chromen-4-ol |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6,8,10H/t8-/m1/s1 |
InChI Key |
DSQNVVJBWVVVNO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H](C=CO2)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=CO2)O |
Origin of Product |
United States |
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